1-Ethylpiperidine-2-carboxylic acid hydrochloride

Descripción

Systematic Nomenclature and Molecular Formula

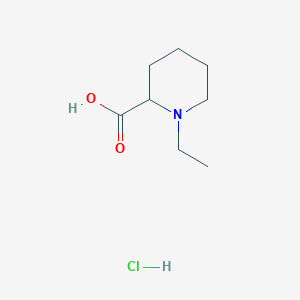

1-Ethylpiperidine-2-carboxylic acid hydrochloride is a heterocyclic organic compound with a six-membered piperidine ring containing a tertiary amine group. Its systematic IUPAC name derives from the substitution pattern on the piperidine ring and the presence of a carboxylic acid functional group. The molecular formula is C₈H₁₆ClNO₂ , comprising a piperidine backbone (C₅H₁₀N), an ethyl substituent (C₂H₅), a carboxylic acid group (COOH), and a hydrochloride counterion (HCl). The molecular weight is 193.67 g/mol .

Table 1: Molecular Identification

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 49538-43-4 |

| Molecular Formula | C₈H₁₆ClNO₂ |

| Molecular Weight | 193.67 g/mol |

| MDL Number | MFCD03196498 |

The compound’s structure consists of a piperidine ring with an ethyl group attached to the nitrogen atom at position 1 and a carboxylic acid group at position 2. This arrangement creates a zwitterionic character in the free acid form, which is neutralized by the hydrochloride salt to enhance stability and solubility.

Stereochemical Configuration and Conformational Dynamics

The piperidine ring adopts a chair conformation as the energetically favored structure, as observed in similar six-membered piperidine derivatives. The ethyl group at the nitrogen atom occupies an axial position to minimize steric hindrance with the adjacent ring carbons.

Key stereochemical features :

- Chiral center : The carbon at position 2 of the piperidine ring is a stereogenic center due to the carboxylic acid group and three distinct substituents (piperidine ring, ethyl group, and hydrogen).

- Conformational flexibility : The ethyl group’s orientation influences the ring’s puckering, but the chair conformation remains dominant due to reduced steric strain compared to boat conformations.

Crystallographic Data and Hydrogen Bonding Patterns

X-ray crystallography studies on related piperidine derivatives reveal critical insights into the spatial arrangement of this compound. In the hydrochloride salt form, the carboxylic acid group participates in intermolecular hydrogen bonding with the chloride ion and adjacent molecules, stabilizing the crystal lattice.

Crystallographic observations :

- Axial approach : The ethyl group’s axial orientation in the piperidine ring facilitates efficient packing in the crystalline state, as observed in analogous methiodide derivatives.

- Hydrogen bond networks : The carboxylic acid’s -OH group forms hydrogen bonds with the chloride counterion (O–H···Cl) and potentially with adjacent carboxylate groups in a head-to-tail arrangement.

Table 2: Hydrogen Bonding Interactions

| Donor | Acceptor | Bond Length (Å) |

|---|---|---|

| Carboxylic acid (-OH) | Chloride ion (Cl⁻) | ~1.8–2.2 |

| Piperidine N–H | Adjacent O=C–O | ~1.9–2.1 |

Tautomerism and Salt Formation Mechanisms

The free acid form of 1-ethylpiperidine-2-carboxylic acid can theoretically exist in keto-enol tautomerism , but in practice, the carboxylic acid group remains predominantly in the keto form due to resonance stabilization.

Salt formation :

- Protonation : The tertiary amine group in the piperidine ring reacts with hydrochloric acid to form a quaternary ammonium ion , neutralizing the carboxylic acid’s negative charge.

- Counterion association : The chloride ion acts as a counterion, forming a stable ionic pair with the protonated amine.

Mechanistic pathway : $$ \text{C₈H₁₅NO₂} + \text{HCl} \rightarrow \text{C₈H₁₆ClNO₂} $$

Propiedades

IUPAC Name |

1-ethylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-9-6-4-3-5-7(9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJROADFSMAYRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCCC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672119 | |

| Record name | 1-Ethylpiperidine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49538-43-4 | |

| Record name | 1-Ethylpiperidine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpiperidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Ethylpiperidine-2-carboxylic acid hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of ethylpiperidine with chloroacetic acid in the presence of a strong acid catalyst. The reaction typically takes place under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the compound is often produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethylpiperidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: The compound can be oxidized to form piperidine-2-carboxylic acid derivatives.

Reduction: Reduction reactions can yield ethylpiperidine derivatives.

Substitution: Substitution reactions can produce various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

EPCA-HCl is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows it to enhance the efficacy and specificity of drugs, especially in the following areas:

- Analgesics and Anti-inflammatory Agents: The compound is crucial in developing pain relief medications, contributing to formulations that target specific pathways in pain perception and inflammation .

- Neurological Disorders: Research indicates that EPCA-HCl aids in synthesizing compounds that interact with neurotransmitter systems, offering potential treatments for conditions such as depression and anxiety .

Neuroscience Research

In neuroscience, EPCA-HCl is utilized to investigate the mechanisms of action of neurotransmitters. This compound helps researchers understand how various drugs can modulate neurotransmitter activity, which is essential for developing new therapies for neurological disorders .

Chemical Synthesis

EPCA-HCl serves as a versatile building block in organic synthesis. Its functional groups facilitate the creation of more complex molecules, which is vital for:

- Materials Science: The compound is used to develop new materials with tailored properties for industrial applications.

- Drug Discovery: It allows chemists to explore novel compounds with potential therapeutic effects through structural modifications .

Analytical Chemistry

In analytical chemistry, EPCA-HCl is employed as a standard in chromatographic techniques. Its use aids in the accurate quantification of related compounds, which is critical for quality control in pharmaceutical manufacturing and research labs .

Biotechnology

EPCA-HCl finds applications in biotechnology as well, particularly in formulating biocatalysts. These biocatalysts improve the efficiency of enzymatic reactions, making them essential for sustainable production processes in the biotech industry .

Agrochemical Formulations

The compound also plays a role in agrochemical formulations, contributing to the development of effective herbicides and pesticides that enhance agricultural productivity .

Case Study 1: Development of Analgesics

In a study focusing on pain management, researchers synthesized a series of analgesics using EPCA-HCl as an intermediate. The resulting compounds demonstrated improved binding affinity to pain receptors compared to existing medications, indicating a potential for enhanced therapeutic efficacy.

Case Study 2: Neurotransmitter Modulation

Another study investigated the effects of EPCA-HCl on neurotransmitter release in animal models. The findings suggested that EPCA-HCl could modulate serotonin levels, providing insights into its potential use in treating mood disorders.

Mecanismo De Acción

The mechanism by which 1-Ethylpiperidine-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary depending on the biological system and the specific reaction being studied.

Comparación Con Compuestos Similares

1-(Pyrimidin-2-yl)piperidine-3-carboxylic Acid Hydrochloride

Meperidine Hydrochloride (1-Methyl-4-phenyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride)

- Structure : Methyl group at 1-position, phenyl and ethyl ester groups at the 4-position.

- Key Features : A potent opioid analgesic with a fully substituted piperidine ring. The ester group increases lipophilicity, aiding blood-brain barrier penetration.

1-(1,3-Benzothiazol-2-yl)piperidine-3-carboxylic Acid Hydrochloride

- Structure : Benzothiazole substituent at 1-position, carboxylic acid at 3-position.

- Applications : Explored in imaging probes and kinase inhibitor development .

Functional Group Variants

Ethyl 1-(Chloroacetyl)piperidine-2-carboxylate

6-Methylpiperidine-2-carboxylic Acid

- Structure : Methyl group at 6-position, carboxylic acid at 2-position.

- Key Features : The axial methyl group introduces steric hindrance, affecting conformational flexibility.

- Applications : Studied for its role in modulating enzyme selectivity (e.g., collagenase inhibitors) .

Key Research Findings

- Synthetic Utility : this compound is pivotal in synthesizing fluorinated benzaldehyde derivatives (e.g., Table 17 in ), highlighting its role in introducing chirality .

- Stability : Unlike nicardipine hydrochloride (), which degrades under acidic conditions, the ethylpiperidine scaffold demonstrates greater acid stability due to reduced ring strain .

- Biological Relevance : While meperidine targets opioid receptors, 1-ethylpiperidine derivatives lack intrinsic analgesic activity but serve as precursors for bioactive molecules .

Actividad Biológica

1-Ethylpiperidine-2-carboxylic acid hydrochloride (EPC HCl) is a compound of interest within medicinal chemistry due to its structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological implications, synthesis methods, and relevant case studies.

- Molecular Formula : C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol

- CAS Number : 49538-43-4

- Structure : The compound features a piperidine ring with an ethyl group and a carboxylic acid group, existing primarily as a hydrochloride salt which enhances its solubility in aqueous environments.

Potential Pharmacological Applications

This compound has shown promise in various areas of pharmacology:

- Analgesic Effects : Preliminary studies suggest that EPC HCl may exert analgesic properties, likely through interactions with central nervous system pathways. Its structural similarity to other piperidine derivatives indicates potential modulation of neurotransmitter systems, particularly serotonin and dopamine receptors.

- Anti-inflammatory Potential : The compound's carboxylic acid group may contribute to its anti-inflammatory effects, although specific mechanisms remain to be elucidated. Its interaction with inflammatory mediators could be a focal point for future research.

- Cancer Research : Similar piperidine derivatives have been explored for their anticancer activities. For instance, compounds with piperidine moieties have demonstrated cytotoxic effects in various cancer cell lines, suggesting that EPC HCl might also possess similar properties pending thorough investigation .

Synthesis Methods

EPC HCl can be synthesized through several established methods typical for carboxylic acids and amines:

- Esterification : Reaction of the corresponding carboxylic acid with an alcohol.

- Decarboxylation : Removal of the carboxyl group from precursor compounds.

- Reflux Methods : Utilizing heat to facilitate reactions that yield EPC HCl from simpler precursors.

Comparative Analysis with Similar Compounds

A comparison of EPC HCl with structurally similar compounds highlights unique features that may influence biological activity:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl Piperidine-2-carboxylate | Ester | More lipophilic; used in different synthetic routes. |

| 1-Methylpiperidine-2-carboxylic Acid | Methylated variant | Different alkyl substitution affecting biological activity. |

| 1-Piperidinylacetic Acid | Acetic acid derivative | Exhibits distinct pharmacological profiles. |

These differences in substituents significantly influence the chemical reactivity and biological activity of each compound.

Case Studies and Research Findings

Research into piperidine derivatives has provided insights into their therapeutic potential:

- A study highlighted the efficacy of piperidine-based compounds in inhibiting specific cancer cell lines, demonstrating improved cytotoxicity compared to standard treatments like bleomycin .

- Another investigation into the binding affinities of similar compounds against SARS-CoV-2 indicated that modifications on the piperidine structure could enhance antiviral properties, suggesting potential applications for EPC HCl in infectious disease contexts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-ethylpiperidine-2-carboxylic acid hydrochloride?

- Methodology : The compound can be synthesized via multicomponent reactions using piperidine derivatives as precursors. For example, ethyl acetoacetate and hydrazine hydrate have been used in analogous reactions catalyzed by thiamine hydrochloride, enabling efficient cyclization and functionalization under aqueous conditions . Key steps include:

- Reagent selection : Use of ethyl esters to facilitate carboxylate formation.

- Catalysis : Acidic or enzymatic catalysts (e.g., thiamine hydrochloride) to enhance reaction efficiency and reduce side products.

- Purification : Recrystallization from ethanol or methanol to achieve ≥98% purity, as validated by HPLC .

Q. How can HPLC methods be optimized for quantifying this compound in complex matrices?

- Methodology :

- Column : Use a Kromasil C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.03 mol·L⁻¹ potassium phosphate buffer and methanol (70:30 v/v) .

- Detection : UV detection at 207 nm for maximum sensitivity.

- Validation : Calibration curves should exhibit linearity (r ≥ 0.9999) across 1–10 μg·mL⁻¹. Recovery rates (98–101%) and RSDs (<1.5%) must meet ICH guidelines .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR to confirm the ethylpiperidine backbone and carboxylic acid proton environments.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 191.1 for the free base) and fragmentation patterns.

- XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation, as demonstrated in analogous piperidine derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in stability data for this compound under varying storage conditions?

- Methodology :

- Stability studies : Conduct accelerated degradation studies at 40°C/75% RH for 6 months, monitoring purity via HPLC.

- Data reconciliation : Compare batch-specific certificates of analysis (CoA) to identify degradation pathways (e.g., hydrolysis of the ethyl group).

- Storage recommendations : Store at -20°C in airtight containers to maintain stability ≥5 years, as per reference standard protocols .

Q. What strategies are effective for resolving conflicting spectroscopic or chromatographic data in impurity profiling?

- Methodology :

- Multi-technique validation : Cross-validate impurities using LC-MS/MS and NMR to distinguish structural isomers (e.g., ethyl vs. methyl substituents).

- Spiking experiments : Introduce known impurities (e.g., 1-methylpiperidine analogues) to confirm retention times and spectral overlaps .

- Statistical analysis : Apply principal component analysis (PCA) to identify outlier batches with anomalous impurity profiles .

Q. How can mechanistic insights into the compound’s biological activity be derived using computational and experimental approaches?

- Methodology :

- Docking studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for opioid receptors, given structural similarities to meperidine .

- In vitro assays : Conduct receptor-binding assays (e.g., µ-opioid receptor inhibition) with IC₅₀ calculations.

- Data integration : Correlate computational predictions with experimental IC₅₀ values to refine pharmacophore models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.